molecular formula C8H13N B1444306 1-(But-3-yn-1-yl)pyrrolidine CAS No. 14731-40-9

1-(But-3-yn-1-yl)pyrrolidine

Cat. No.: B1444306
CAS No.: 14731-40-9
M. Wt: 123.2 g/mol
InChI Key: WFEOGMWEZOBOAI-UHFFFAOYSA-N
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Description

1-(But-3-yn-1-yl)pyrrolidine is an organic compound with the molecular formula C8H13N It features a pyrrolidine ring substituted with a but-3-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(But-3-yn-1-yl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with but-3-yn-1-yl bromide under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(But-3-yn-1-yl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the triple bond to a single bond.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the but-3-yn-1-yl group, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, room temperature or elevated temperatures.

    Substitution: Various nucleophiles, solvents like THF, bases like K2CO3.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically results in alkanes or alkenes.

Scientific Research Applications

1-(But-3-yn-1-yl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(But-3-yn-1-yl)pyrrolidine involves its interaction with various molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the but-3-yn-1-yl group can participate in π-π stacking and other non-covalent interactions. These properties make it a versatile compound in binding studies and drug design .

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog without the but-3-yn-1-yl group.

    1-(But-2-yn-1-yl)pyrrolidine: Similar structure but with a different position of the triple bond.

    1-(But-3-en-1-yl)pyrrolidine: Contains a double bond instead of a triple bond.

Uniqueness: 1-(But-3-yn-1-yl)pyrrolidine is unique due to the presence of both a pyrrolidine ring and a but-3-yn-1-yl group, which confer distinct chemical reactivity and potential for diverse applications. The triple bond in the but-3-yn-1-yl group provides additional sites for chemical modification and interaction, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

1-but-3-ynylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-2-3-6-9-7-4-5-8-9/h1H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEOGMWEZOBOAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30729414
Record name 1-(But-3-yn-1-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14731-40-9
Record name 1-(But-3-yn-1-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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